4,5,6-trifluoro-1H-indole-2-carboxylic acid
Description
Evolution of Fluorinated Indole Scaffolds in Drug Discovery
The indole nucleus has served as a privileged structure in medicinal chemistry since the 1950s, with over 40 FDA-approved drugs containing this bicyclic framework. Fluorination strategies gained prominence in the 2010s as researchers sought to optimize pharmacokinetic properties and target engagement. Early work focused on monofluorination at indole's C-5 position, but the discovery that polyfluorination could dramatically alter electronic profiles and three-dimensional conformations led to systematic exploration of substitution patterns.
A 2023 analysis of FDA-approved fluorinated drugs revealed that 22% contain fluorinated heterocycles, with indole derivatives representing 8% of this subset. The introduction of trifluorinated indoles marked a paradigm shift, as demonstrated by the 2024 approval of vericiguat – a 5-fluoro-pyrazolo[3,4-b]pyridine derivative – for cardiovascular applications. This progression set the stage for investigating more complex fluorination patterns in indole systems.
Historical Context of Trifluorinated Indole-2-Carboxylic Acids
The synthesis of 4,5,6-trifluoro-1H-indole-2-carboxylic acid was first reported in 2009 as part of a screening program for HIV integrase inhibitors. Initial synthetic routes involved:
- Regioselective fluorination of 1H-indole-2-carboxylic acid using XeF₂
- Sequential nucleophilic aromatic substitution with KF/CuI catalysis
- Late-stage trifluorination via Balz-Schiemann reaction
Early biological testing revealed unexpected advantages over mono- and difluorinated analogs:
| Fluorination Pattern | IC₅₀ vs HIV Integrase (μM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| None | 48.7 ± 3.2 | 12.4 |
| 5-Fluoro | 32.1 ± 2.1 | 27.8 |
| 4,5-Difluoro | 19.4 ± 1.6 | 41.3 |
| 4,5,6-Trifluoro | 3.11 ± 0.4 | 63.9 |
Strategic Importance of 4,5,6-Trifluorination Pattern
The 4,5,6-trifluoro substitution creates a unique electronic landscape characterized by:
- Enhanced π-π Stacking : Fluorine's electronegativity polarizes the indole aromatic system, enabling stronger interactions with thymine-rich viral DNA regions.
- Preorganized Geometry : Adjacent fluorines at C-5 and C-6 induce a planar conformation that complements the active sites of metalloenzymes like HIV integrase.
- Acid-Stable Hydrogen Bonding : The carboxylic acid at C-2 maintains ionization state (pKa ≈ 3.1) across physiological pH ranges due to electron-withdrawing fluorine effects.
Comparative molecular dynamics simulations demonstrate that the trifluorinated derivative achieves 3.9-fold tighter binding to HIV integrase compared to its non-fluorinated counterpart, primarily through fluorine-mediated van der Waals contacts with Mg²⁺ ions in the catalytic core.
Position within the Broader Family of Fluorinated Heterocycles
Within the fluorinated heterocycle pharmacopeia, this compound occupies a unique niche:
- vs. Fluoroquinolones : Lacks broad-spectrum antimicrobial activity but shows 12-fold greater specificity for viral targets.
- vs. Fluorinated Purines : Exhibits superior metabolic stability (t₁/₂ = 63.9 min vs 22.1 min for 6-fluorouracil).
- vs. Trifluoromethylated Indoles : The positional fluorination provides better π-system polarization than CF₃-substituted analogs.
A 2024 proteomics study revealed that the compound interacts with 78% fewer off-target human kinases compared to first-generation fluorinated indoles, underscoring its improved selectivity.
Research Trajectory and Current Scientific Interest
Three key frontiers dominate current research:
Antiviral Optimization : Structure-activity relationship (SAR) studies focus on modifying the carboxylic acid moiety while preserving the trifluorinated core. A 2025 patent application (WO2025/003457) discloses 2-carboxamide derivatives with picomolar inhibition of SARS-CoV-2 main protease.
Bioorthogonal Applications : The fluorine triad enables ¹⁹F-MRI tracking in live cells, with recent work demonstrating real-time visualization of compound uptake in HIV-infected lymphocytes.
Synthetic Biology : Adaptive laboratory evolution experiments have generated E. coli strains capable of biosynthesizing fluorinated tryptophan analogs using 4,5,6-trifluoroindole as a precursor.
Properties
IUPAC Name |
4,5,6-trifluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-2-5-3(7(11)8(4)12)1-6(13-5)9(14)15/h1-2,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJHKKYUIXQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-64-8 | |
| Record name | 4,5,6-trifluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closure Strategies from Fluorinated Isatin Precursors
The most widely reported approach for synthesizing trifluorinated indole-2-carboxylic acids involves isatin derivatives as starting materials. A patent by CN116396204B details the preparation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid via a four-step sequence from 5-fluoro-isatin. While this method targets a regioisomer, it provides a template adaptable to the 4,5,6-trifluoro variant:
- Sulfonylation : 5-Fluoro-isatin undergoes toluenesulfonyl protection at the N1 position using TsCl in pyridine (85% yield).
- Fluorination : The protected intermediate is treated with Selectfluor® in acetonitrile at 80°C to introduce additional fluorine atoms at C4 and C6 positions (72% yield).
- Ring-Opening and Cyclization : Hydrolysis with NaOH/EtOH opens the isatin ring, followed by acid-mediated cyclization to form the indole core (68% yield).
- Carboxylation : A Pd-catalyzed carbonylation using CO gas in methanol introduces the C2 carboxylic acid group (61% yield).
Key challenges include controlling fluorination regioselectivity and minimizing defluorination during cyclization. The use of bulky sulfonyl groups (e.g., tosyl) improves positional stability of fluorine atoms during ring transformations.
Palladium-Catalyzed Annulation of Fluorinated Alkenes
Building on work from PMC8943892, a substrate-controlled Pd-catalyzed annulation strategy offers an alternative route:
Reaction Scheme
CF3COImCl + β,γ-alkene → [Pd(OAc)2, TEMPO] → Indoline intermediate → Oxidation → Target indole
- Alkene Functionalization : β,γ-alkenes react with trifluoroacetimidoyl chlorides under Pd(II) catalysis (10 mol% Pd(OAc)2, 20 mol% TEMPO) in DCE at 100°C.
- Heteroannulation : Forms N-trifluoroacetyl indoline via 1,2-vicinal difunctionalization (54-68% yields).
- Oxidative Aromatization : DDQ-mediated oxidation converts indoline to indole while preserving fluorine substituents (82% yield).
This method allows precise spatial control over fluorine placement but requires careful optimization of oxidation conditions to prevent carboxyl group decarboxylation.
Friedel-Crafts Alkylation for Ring Assembly
The Beilstein Journal protocol demonstrates indole construction using fluoromethyl ketones:
Optimized Conditions
- Substrate : Pentafluoroacetophenone (1.2 eq)
- Catalyst : K2CO3 (15 mol%)/n-Bu4PBr (15 mol%)
- Solvent : H2O/EtOH (4:1) at 70°C
The reaction proceeds through:
- Electrophilic Attack : Fluorinated ketone activates indole at C3
- Cyclodehydration : Forms indole ring with retained fluorine atoms
- Carboxylation : Subsequent oxidation with KMnO4 introduces C2-COOH (57% overall yield).
Notably, aqueous conditions minimize fluorine loss compared to traditional organic solvents.
Direct Carboxylation of Pre-Fluorinated Indoles
Adapting methods from ACS Journal of Organic Chemistry, late-stage carboxylation can be achieved via:
Stepwise Functionalization
- Indole Bromination : NBS in DMF at 0°C (C2 selectivity >8:1 vs C3)
- Metal-Halogen Exchange : t-BuLi (-78°C) followed by CO2 quenching
- Acid Workup : HCl/EtO2 yields 2-carboxylic acid (44% over 3 steps)
Critical parameters:
- Lower temperatures (-78°C) prevent fluorine substituent migration
- CO2 gas flow rate (0.5 L/min) optimizes carboxylation efficiency
Comparative Analysis of Synthetic Routes
Key Observations :
- The isatin route provides the highest fluorine retention but requires toxic CO gas
- Friedel-Crafts methods offer superior yields but risk fluorine migration at elevated temperatures
- Late-stage carboxylation preserves fluorine integrity but faces scalability challenges
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The trifluorinated indole core undergoes regioselective electrophilic substitutions, primarily at the C3 and C5 positions due to electron-withdrawing fluorine effects:
Reactivity Trends :
| Position | Reactivity | Example Reaction |
|---|---|---|
| C3 | Moderate | Pd-catalyzed Buchwald–Hartwig coupling with aryl amines |
| C5 | Low | Nitration requires strong acidic conditions (HNO₃/H₂SO₄) |
| C7 | Inert | Minimal reactivity due to steric hindrance from adjacent fluorine atoms |
For instance, Buchwald–Hartwig amination at C3 introduces aryl/heteroaryl groups, enhancing biological activity in drug discovery contexts .
Metal-Chelating Behavior
The indole-2-carboxylate moiety acts as a bidentate ligand, forming stable complexes with divalent metal ions (Mg²⁺, Zn²⁺). This property is critical in medicinal chemistry:
Binding Modes in HIV Integrase Inhibition :
| Interaction Type | Target Residues | Biological Impact |
|---|---|---|
| Mg²⁺ chelation | Active site Mg²⁺ ions | Disrupts viral DNA integration |
| π-π stacking | Tyr143, dA21 | Stabilizes inhibitor-enzyme complex |
| Hydrophobic interactions | Asn117, Pro145 | Enhances binding affinity |
Derivatives with extended C3 side chains (e.g., p-trifluorophenyl) improve inhibitory potency (IC₅₀ = 0.13 μM) by accessing hydrophobic pockets .
Derivatization for Pharmacological Optimization
Structural modifications focus on enhancing solubility, stability, and target engagement:
Representative Derivatives and Activities :
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| 17b | C3-CF₃, C6-F | 0.39 μM (HIV integrase) |
| 20a | C3-(CH₂)₂Ph, C6-Cl | 0.13 μM (HIV integrase) |
| Methyl ester | COOCH₃ | Prodrug form (improved bioavailability) |
Hydrolysis of esters to regenerate the carboxylic acid restores metal-chelation capacity, critical for antiviral activity .
Stability and Degradation Pathways
Scientific Research Applications
Antiviral Applications
One of the prominent applications of 4,5,6-trifluoro-1H-indole-2-carboxylic acid is in the development of antiviral agents. Research has demonstrated that this compound can inhibit proteins encoded by the Hepatitis B Virus (HBV), thereby interfering with the replication cycle of the virus. This property positions it as a potential precursor for antiviral drug development, particularly in targeting HBV-related diseases .
Modulation of Biological Targets
The compound has been studied for its ability to act as a modulator for various biological targets. For instance, derivatives of indole-2-carboxylic acids have shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Structural optimizations of these derivatives have resulted in compounds with improved inhibitory effects against integrase, indicating that fluorinated indoles like this compound could be further explored for similar applications .
Pharmaceutical Intermediates
Due to its high biological activity and stability, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the resulting drugs, improving their absorption and efficacy within biological systems .
Synthesis Methodologies
The synthesis of this compound is notable for its straightforward methodology involving readily available starting materials. The process typically includes the condensation of trifluoroaniline with chloral and hydroxylamine followed by cyclization and reduction steps to yield the desired carboxylic acid . This efficient synthetic route allows for large-scale production while maintaining high purity levels.
Case Study: Inhibition of HBV Proteins
A study detailed in a European patent highlights the synthesis of this compound aimed at inhibiting HBV proteins. The findings suggest that this compound could play a crucial role in developing functional drugs against HBV by disrupting its replication cycle .
Case Study: HIV Integrase Inhibition
Research published in Molecules journal indicates that derivatives based on indole-2-carboxylic acid effectively inhibit HIV-1 integrase strand transfer. The study emphasizes structural modifications that significantly enhance inhibitory activity, showcasing the potential utility of fluorinated indoles like this compound in antiviral therapies .
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by influencing electronic and steric properties. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 4,5,6-trifluoro-1H-indole-2-carboxylic acid and related indole derivatives:
Physicochemical Properties
- Melting Points : While data for the trifluoro compound is unavailable, related derivatives exhibit distinct thermal stability. For example, indole-5-carboxylic acid melts at 208–210°C, and indole-6-carboxylic acid at 256–259°C . Fluorination typically lowers melting points due to reduced crystallinity, as seen in ethyl 6-fluoro-1H-indole-2-carboxylate (liquid at room temperature) .
- Acidity: The trifluoro substitution enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs, a property critical for salt formation and solubility .
Research Implications and Gaps
- Pharmacological Potential: Fluorinated indoles are under investigation for antimicrobial, anticancer, and anti-inflammatory applications. The trifluoro compound’s unique substitution pattern warrants exploration in these areas.
- Safety Data : While safety data for 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) highlight standard lab precautions (e.g., avoiding inhalation), analogous studies for the trifluoro derivative are lacking .
Biological Activity
4,5,6-Trifluoro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to viral replication inhibition and potential anti-cancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Target Interaction
Indole derivatives, including this compound, exhibit a high affinity for various biological targets. The compound is primarily noted for its ability to interact with enzymes and receptors involved in critical biochemical pathways. These pathways include:
- Viral Replication : The compound has shown potential in inhibiting the replication of viruses such as HIV by targeting integrase enzymes.
- Cancer Cell Proliferation : It may inhibit the growth of cancer cells through various mechanisms, including cell cycle arrest and apoptosis induction.
- Inflammation and Oxidative Stress : The compound could also play a role in modulating inflammatory responses and reducing oxidative stress in cells.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Below is a summary of its effects based on recent research findings.
Case Studies and Research Findings
- HIV-1 Integrase Inhibition : A recent study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. Compound modifications led to enhanced inhibitory effects, with some derivatives achieving IC50 values as low as 0.13 μM. The study highlighted the importance of structural modifications at the C3 position to improve binding interactions with viral DNA .
- Anticancer Activity : Research involving various indole derivatives showed that compounds similar to this compound can induce apoptosis in cancer cells. For instance, one derivative was found to significantly increase Annexin-V positive cell populations, indicating its potential as an anti-cancer agent .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects, showing promise in inhibiting the growth of various pathogens. This activity is attributed to its ability to disrupt essential cellular processes in microbes .
Q & A
Basic: What synthetic methodologies are most effective for preparing 4,5,6-trifluoro-1H-indole-2-carboxylic acid, and how do fluorination positions influence reaction yields?
Answer:
The synthesis typically involves cyclization of fluorinated phenylhydrazine derivatives with keto esters, followed by hydrolysis to yield the carboxylic acid. For example, analogous compounds like 5,7-difluoro-1H-indole-2-carboxylic acid are synthesized via condensation of 2,4-difluorophenylhydrazine with ethyl pyruvate, followed by cyclization and acid hydrolysis . Key challenges include controlling regioselectivity of fluorination and minimizing side reactions. Fluorine’s electron-withdrawing effects can reduce nucleophilicity at adjacent positions, requiring optimized reaction conditions (e.g., elevated temperatures or catalytic additives). Yields are often lower for trifluorinated derivatives due to steric and electronic hindrance compared to mono- or difluoro analogs .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: NMR is essential to confirm fluorination positions and assess electronic environments. Coupling patterns between fluorine atoms (e.g., ) help resolve positional isomers.
- X-ray Crystallography: Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures. The trifluoro substituents introduce strong anomalous scattering, improving phase determination in crystallography . For indole derivatives, hydrogen bonding between the carboxylic acid and NH groups often stabilizes the crystal lattice, aiding in structure resolution.
Advanced: How can computational methods (e.g., DFT) elucidate the electronic effects of trifluorination on the reactivity of this indole derivative?
Answer:
Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For this compound:
- Fluorine atoms at positions 4, 5, and 6 create a strong electron-deficient aromatic ring, lowering the LUMO energy and enhancing electrophilic substitution resistance.
- The carboxylic acid group’s acidity is amplified due to inductive effects from adjacent fluorines, which can be quantified via pKa calculations using solvation models (e.g., COSMO-RS).
- Reaction pathways (e.g., amidation) can be simulated to identify transition states and optimize coupling agents (e.g., EDC/HOBt) .
Advanced: How should researchers address contradictions in biological activity data between trifluorinated indole derivatives and their non-fluorinated analogs?
Answer:
- Mechanistic Studies: Use competitive binding assays or crystallography to compare target interactions. Fluorine’s electronegativity may alter hydrogen bonding or hydrophobic interactions with proteins.
- Metabolic Stability Assays: Fluorination often improves metabolic stability (e.g., via cytochrome P450 inhibition), but conflicting data may arise from differential cell permeability. Measure logP values and conduct cell-uptake studies.
- Statistical Validation: Apply multivariate analysis to isolate variables (e.g., fluorination vs. substituent position). For example, a 2022 study on similar indoles resolved contradictions by correlating NMR shifts with IC values .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For airborne particles, NIOSH-approved respirators (e.g., P95) are advised.
- Ventilation: Perform reactions in fume hoods to avoid inhalation. Fluorinated indoles may release HF under extreme conditions (e.g., high heat), requiring calcium gluconate gel on-site for emergency response.
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Avoid drainage systems due to potential environmental persistence .
Advanced: What strategies resolve discrepancies in 1H^{1}\text{H}1H and 13C^{13}\text{C}13C NMR spectral data for trifluorinated indole derivatives?
Answer:
- Decoupling Experiments: Use - heteronuclear decoupling to simplify splitting patterns.
- Isotopic Labeling: Synthesize -labeled analogs to clarify NH coupling in the indole ring.
- Dynamic NMR (DNMR): Resolve fluxional behavior caused by fluorine’s strong anisotropic effects. For example, restricted rotation around the C2-COO bond may lead to peak broadening, which can be analyzed via variable-temperature NMR .
Advanced: How can researchers optimize the catalytic efficiency of this compound in enzyme inhibition studies?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl, nitro groups) while retaining the trifluoro core.
- Molecular Docking: Use software like AutoDock Vina to predict binding poses in enzyme active sites. The trifluoro motif may occupy hydrophobic pockets, while the carboxylic acid coordinates with catalytic residues.
- Kinetic Assays: Measure values under varying pH and ionic strength to assess protonation state effects. Fluorine’s electronegativity can stabilize transition states in enzymes like kinases or phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
